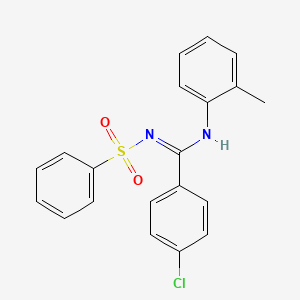

N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide is a chemical compound used in scientific research for its potential therapeutic applications. Also known as BSCIM, this compound is a sulfonylurea derivative and has been shown to have promising effects in various biological systems.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide has been explored in synthetic chemistry for its reactivity and potential as a building block in organic synthesis. For instance, the reaction between N-chloro-N'-benzenesulfonylbenzamidines and s,s-disubstituted enamines leads to the formation of N-(benzenesulfonyl)-N'-[(2-chloro-2-substituted-l-amino)-propyl]-benzamidines. This reactivity opens avenues for synthesizing a variety of compounds, including potential pharmaceuticals and materials with specific properties (Rossi, Stradi, & Benedusi, 1987).

Antitumor Activity

Research into the antitumor activity of derivatives of N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide has yielded promising results. Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives bearing the N-(benzenesulfonyl) moiety have shown significant in vitro antitumor activity, highlighting the compound's potential in cancer research and treatment strategies. One derivative, in particular, demonstrated remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, suggesting a path forward for developing targeted cancer therapies (Sławiński & Brzozowski, 2006).

Molecular Structure and QSAR Studies

The structure-activity relationships of N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides, derivatives of the core compound, have been studied, revealing insights into their anticancer activities. QSAR studies identified predictive models for cytotoxic activity, showing dependencies on topological distances, the number of ring systems, and charge descriptors. This research contributes to understanding how structural variations influence biological activity, guiding the design of more effective anticancer agents (Żołnowska et al., 2015).

Catalysis and Polymerization

In the realm of materials science, derivatives of N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide have been employed as catalysts in polymerization processes. The development of latent curing agents for epoxy resins from 2-ethyl-4-methylimidazole derivatives showcases the compound's utility in enhancing material properties and processing conditions, thereby broadening its applicability in industrial and technological applications (Lei et al., 2015).

Propiedades

IUPAC Name |

N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2S/c1-15-7-5-6-10-19(15)22-20(16-11-13-17(21)14-12-16)23-26(24,25)18-8-3-2-4-9-18/h2-14H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLVLUYWAVFAEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(benzenesulfonyl)-4-chloro-N-(2-methylphenyl)benzenecarboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-[(3,6-dichloropyridine-2-carbonyloxy)methyl]-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2634606.png)

![1-[(2-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2634608.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-methoxyethyl)urea](/img/structure/B2634611.png)

![6-Methyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2634612.png)

![ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2634625.png)

![7-benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2634627.png)